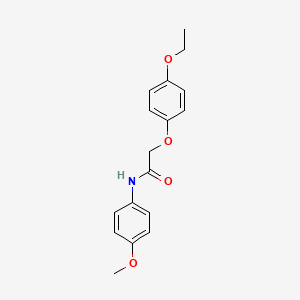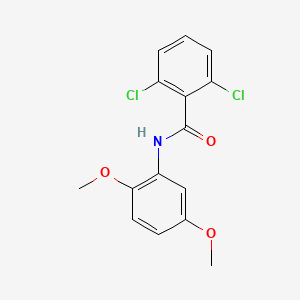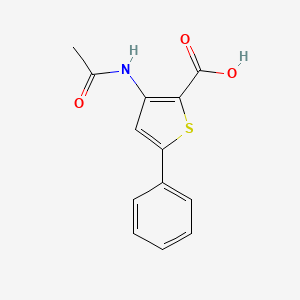
1-(4-chlorobenzyl)-4-(2-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-4-(2-fluorophenyl)piperazine is a compound that has been studied for various properties, including its synthesis, molecular structure, and potential biological activities. It is part of a broader class of piperazine derivatives that have been the subject of research due to their interesting chemical and biological properties.
Synthesis Analysis
The synthesis of similar compounds typically involves nucleophilic substitution reactions, condensation reactions, and specific modifications to introduce various functional groups. For instance, the synthesis of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was achieved by a condensation reaction between carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Molecular Structure Analysis
X-ray diffraction studies are commonly used to determine the molecular structure of piperazine derivatives. These studies reveal detailed information about crystal systems, space groups, unit cell parameters, and molecular conformations (Özbey, Kendi, Göker, & Tunçbilek, 1998).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution, reduction, and fluorination. These reactions are crucial in modifying the chemical structure and properties of the compounds for specific applications. The reactivity of different functional groups in these molecules significantly impacts their chemical behavior and potential biological activity (Mishra & Chundawat, 2019).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as crystal structure, intermolecular interactions, and conformation, are closely studied using various analytical techniques. Single crystal X-ray diffraction is a common method used to analyze these properties. It provides insights into the crystal packing, hydrogen bonding interactions, and overall stability of the crystal lattice (Glaoui et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential biological activity, are influenced by the molecular structure and functional groups present in the piperazine derivatives. Studies have explored the antimicrobial activity, biological evaluation, and interaction with biological receptors of these compounds. The variation in substituents significantly affects their chemical properties and potential applications (Romagnoli et al., 2008).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2/c18-15-7-5-14(6-8-15)13-20-9-11-21(12-10-20)17-4-2-1-3-16(17)19/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIVXXJVIRQONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5269752 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5656867.png)
![2-[2-(dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5656872.png)

![N-cyclohexyl-4-[6-(1-hydroxyethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B5656885.png)
![1-[(4-chlorophenoxy)acetyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5656894.png)


![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5656915.png)
![N-(4-chlorophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B5656919.png)
![3,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5656927.png)
![4-{2-[(1-cyclopentylpiperidin-4-yl)oxy]-5-methoxybenzoyl}morpholine](/img/structure/B5656948.png)
![2-(1,3-benzodioxol-5-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B5656951.png)

